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Compound of Interest

Compound Name: 1-(3-Methylphenyl)piperazine

Cat. No.: B1266048 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical

properties of 1-(3-Methylphenyl)piperazine, a versatile building block in contemporary drug

discovery and development. The information presented is curated for researchers, scientists,

and professionals in the pharmaceutical and chemical industries, offering a foundational

understanding of this important molecule.

Core Physicochemical Data
1-(3-Methylphenyl)piperazine, also known as 1-(m-Tolyl)piperazine, is a substituted

piperazine derivative. Its fundamental physicochemical characteristics are summarized below.

It is important to note that some reported values, particularly for the physical state and boiling

point, show variability in the literature, which may be attributable to different experimental

conditions (e.g., atmospheric vs. reduced pressure for boiling point) or sample purity.
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Property Value Source(s)

Molecular Formula C₁₁H₁₆N₂ [1]

Molecular Weight 176.26 g/mol [1]

Physical Form
Viscous liquid or low melting

solid
[2]

Melting Point 125-128 °C -

Boiling Point 112 °C -

Predicted pKa 9.05 ± 0.10 -

Solubility

Soluble in ethanol and

chloroform; insoluble in water.

[2]

[2]

Predicted logP 2.3 - 2.5 -

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 1-(3-
Methylphenyl)piperazine are outlined below. These protocols are based on standard

laboratory procedures.

Determination of Melting Point
The melting point of solid 1-(3-Methylphenyl)piperazine can be determined using the capillary

method with a melting point apparatus.[3][4][5][6]

Sample Preparation: A small amount of the crystalline solid is finely powdered. A capillary

tube, sealed at one end, is filled with the powder to a height of 2-3 mm by tapping the sealed

end on a hard surface.[5][6]

Apparatus Setup: The capillary tube is placed in the heating block of a melting point

apparatus, adjacent to a calibrated thermometer.
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Measurement: The sample is heated at a steady rate of approximately 10 °C/minute initially.

[6] As the temperature approaches the expected melting point, the heating rate is reduced to

1-2 °C/minute to allow for thermal equilibrium.[6]

Data Recording: The temperature at which the first drop of liquid appears is recorded as the

beginning of the melting range. The temperature at which the last crystal melts is recorded

as the end of the melting range.[6]

Determination of Boiling Point
For liquid 1-(3-Methylphenyl)piperazine, the boiling point can be determined using the Thiele

tube method.[7][8][9][10]

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test

tube.[9] A capillary tube, sealed at one end, is placed in the test tube with the open end

submerged in the liquid.

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube

containing a high-boiling point liquid (e.g., mineral oil).[10]

Measurement: The Thiele tube is heated gently and uniformly.[7] As the boiling point is

approached, a stream of bubbles will emerge from the open end of the capillary tube.[10]

The heat is then removed.

Data Recording: The temperature at which the liquid just begins to enter the capillary tube

upon cooling is recorded as the boiling point.[10]

Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of 1-(3-Methylphenyl)piperazine, which has basic

nitrogen atoms, can be determined by potentiometric titration.[11][12][13][14][15]

Sample Preparation: A precise amount of 1-(3-Methylphenyl)piperazine is dissolved in

deionized water or a suitable co-solvent to create a solution of known concentration (e.g.,

0.01 M).[14] The ionic strength of the solution is kept constant by adding a neutral salt like

potassium chloride.[11][14]
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M

HCl) at a constant temperature.[11][12]

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each

addition of the titrant.[11][12]

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.[14]

Determination of Solubility by the Shake-Flask Method
The solubility of 1-(3-Methylphenyl)piperazine in various solvents can be determined using

the shake-flask method.[16][17][18][19]

Sample Preparation: An excess amount of 1-(3-Methylphenyl)piperazine is added to a

known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[16]

Equilibration: The flask is agitated in a constant temperature shaker bath for a sufficient

period (e.g., 24-48 hours) to ensure that equilibrium is reached.[18]

Phase Separation: After equilibration, the suspension is allowed to stand, and the

undissolved solid is separated from the saturated solution by centrifugation or filtration.[18]

Quantification: The concentration of 1-(3-Methylphenyl)piperazine in the clear, saturated

solution is determined using a suitable analytical technique, such as High-Performance

Liquid Chromatography (HPLC) with UV detection.[17]

Determination of Octanol-Water Partition Coefficient
(logP)
The lipophilicity of 1-(3-Methylphenyl)piperazine is quantified by its logP value, determined by

the shake-flask method.[20][21][22][23][24]

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer)

are mutually saturated by shaking them together and allowing the phases to separate.[21]

[22]
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Partitioning: A known amount of 1-(3-Methylphenyl)piperazine is dissolved in one of the

phases. This solution is then mixed with a known volume of the other phase in a separatory

funnel.

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the

compound between the two phases to reach equilibrium.[22]

Phase Separation and Quantification: The two phases are carefully separated. The

concentration of the compound in each phase is determined using an appropriate analytical

method, such as HPLC-UV.[21]

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm

of this value.[22]

Biological Context and Signaling Pathways
Phenylpiperazine derivatives are a well-established class of compounds that interact with

various neurotransmitter receptors in the central nervous system (CNS).[25] 1-(3-
Methylphenyl)piperazine, as a member of this class, is a valuable scaffold for developing

agents targeting neurological and psychiatric disorders.[26][27] The primary targets of many

phenylpiperazines are serotonin (5-HT) and dopamine (D) receptors.[28][29][30][31][32][33][34]

[35][36]

The diagram below illustrates a generalized signaling pathway for the interaction of a

phenylpiperazine derivative with G-protein coupled serotonin and dopamine receptors, which

are common targets for this class of compounds.
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Caption: Generalized signaling pathway for phenylpiperazine derivatives.

This diagram depicts the binding of a phenylpiperazine compound to either a serotonin or

dopamine G-protein coupled receptor on the cell membrane. This interaction activates a G-

protein, which in turn modulates an effector enzyme. The effector enzyme then generates a

second messenger, leading to a downstream cellular response that alters neuronal activity.

Synthetic and Analytical Workflow
The synthesis of 1-(3-Methylphenyl)piperazine and its subsequent analysis follows a logical

workflow. A representative scheme is presented below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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